BenchChemオンラインストアへようこそ!

Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Physicochemical property optimization Membrane permeability Blood-brain barrier penetration

Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 113169-27-0) is a 1,2,4-trisubstituted pyrrole bearing a formyl group at C-4, a methyl substituent on the pyrrole nitrogen (N-1), and an ethyl ester at C-2. It has a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 113169-27-0
Cat. No. B3082658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
CAS113169-27-0
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CN1C)C=O
InChIInChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(6-11)5-10(8)2/h4-6H,3H2,1-2H3
InChIKeyHENLOHXKKRWRLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 113169-27-0) – Structural Identity and Physicochemical Baseline for Chemical Sourcing


Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 113169-27-0) is a 1,2,4-trisubstituted pyrrole bearing a formyl group at C-4, a methyl substituent on the pyrrole nitrogen (N-1), and an ethyl ester at C-2 [1]. It has a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol [1]. In contrast to its N–H analog (CAS 7126-57-0), this compound possesses zero hydrogen bond donor (HBD) atoms, a computed XLogP3 of 0.7, and a topological polar surface area (tPSA) of 48.3 Ų [1]. The absence of an N–H donor, combined with moderate lipophilicity and a reactive 4-formyl handle, defines this molecule as a versatile intermediate in medicinal chemistry and diversity-oriented synthesis programs .

Procurement Risk of Substituting Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate with In-Class Analogs


Simply choosing the N–H analog (7126-57-0) or the methyl ester counterpart (67858-47-3) introduces measurable differences in hydrogen bonding capacity, lipophilicity, and metabolic stability that can alter downstream synthetic outcomes and biological profiles [1]. The N–H pyrrole contributes one hydrogen bond donor, which raises tPSA by approximately 11 Ų and can reduce passive membrane permeability relative to the N-methyl variant . Conversely, switching from an ethyl to a methyl ester changes the rotatable bond count and LogP, affecting both the hydrolysis rate and the physicochemical property window for lead optimization [2]. The quantitative evidence below demonstrates that even small structural changes translate into distinct, measurable property shifts that cannot be assumed equivalent in a rational procurement decision.

Quantified Differentiation of Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate Versus Its Closest Analogs


N-Methyl Substitution Eliminates Hydrogen Bond Donation, Reducing tPSA by ~11 Ų Versus the N–H Analog

Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (target) has zero hydrogen bond donors (HBD) and a topological polar surface area (tPSA) of 48.3 Ų [1]. In contrast, ethyl 4-formyl-1H-pyrrole-2-carboxylate (CAS 7126-57-0) possesses an N–H group, yielding HBD = 1 and tPSA = 59.16 Ų . The 10.86 Ų reduction in tPSA associated with N-methylation is directly relevant to CNS drug design guidelines, where tPSA < 60–70 Ų is a recognized threshold for passive blood-brain barrier penetration [2].

Physicochemical property optimization Membrane permeability Blood-brain barrier penetration

Ethyl Ester Provides Greater Lipophilicity (ΔLogP ≈ 0.2) and Reduced Hydrolysis Rate Compared to Methyl Ester Analog

The target compound (ethyl ester) has a computed XLogP3 of 0.7 [1]. The corresponding methyl ester analog, methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3), has a reported LogP of 0.91 [2]. The ethyl ester also introduces one additional rotatable bond (4 vs. 3) [1][2]. Ethyl esters are known to hydrolyze more slowly than methyl esters under both chemical and enzymatic conditions, a class-level principle relevant to controlling the pharmacokinetics of ester prodrugs [3].

Ester prodrug design Metabolic stability Lipophilicity modulation

N-Methylpyrrole Exhibits Zero Hydrogen Bond Enthalpy with Proton Acceptors, Unlike NH-Pyrrole

Calorimetric studies have demonstrated that the hydrogen bond enthalpies of proton acceptors with N-methylpyrrole are equal to zero, whereas pyrrole (NH) can act as a hydrogen bond donor through its N–H group [1]. For the target compound, the N-methyl substitution on the pyrrole ring eliminates N–H-mediated hydrogen bonding, making it a pure hydrogen bond acceptor (HBA = 3) with no donor capacity [2]. This property directly influences molecular recognition, crystal packing, and biomolecular interactions.

Hydrogen bonding Molecular recognition Supramolecular chemistry

Ethyl Ester Yields Higher Molecular Weight (+14 Da) and Altered Fractional sp³ Character Versus Methyl Ester

The target compound has a molecular weight of 181.19 g/mol, which is 14.03 Da higher than the methyl ester analog (167.16 g/mol) [1][2]. The ethyl ester contributes one additional methylene (–CH₂–) unit, marginally increasing the fraction of sp³-hybridized carbons from a formula-derived Csp³ fraction of 0.25 (methyl ester: C₈H₉NO₃, 2 sp³ carbons out of 8) to 0.33 (ethyl ester: C₉H₁₁NO₃, 3 sp³ carbons out of 9) [1][2]. Increased Fsp³ correlates with improved clinical success rates in drug discovery, as it enhances molecular complexity and reduces aromatic ring count bias [3].

Lead-likeness Fractional Csp³ Molecular descriptor optimization

Commercially Available at 98% Purity from Multiple Vendors, Reducing Sourcing Risk Relative to Less Common Analogs

The target compound is available from multiple suppliers at a specified purity of ≥98% . In contrast, the N–H analog (CAS 7126-57-0) is typically listed at 97% purity, and the nitrile analog (CAS 119580-81-3) is less broadly stocked, often requiring custom synthesis . For procurement purposes, a 1% purity difference can translate into meaningful yield and reproducibility impacts in multi-step syntheses, particularly when the formyl group is used as a reactive handle for condensation or cycloaddition chemistry .

Chemical procurement Supply chain reliability Purity specification

High-Value Application Scenarios for Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate Based on Verified Differentiation


CNS-Penetrant Kinase Inhibitor Lead Optimization

The target compound's tPSA of 48.3 Ų and zero HBD count place it within the favorable physicochemical range for CNS drug design (tPSA < 60–70 Ų; HBD ≤ 0.5), as defined by Pajouhesh and Lenz [1][2]. In contrast, the N–H analog (tPSA 59.16 Ų, HBD 1) falls closer to the CNS exclusion boundary [2]. Medicinal chemistry teams optimizing brain-penetrant kinase inhibitors can use the N-methyl pyrrole scaffold as a core fragment, leveraging the 4-formyl group for rapid diversification via reductive amination, hydrazone formation, or aldol condensation to generate focused libraries with retained CNS physicochemical properties .

Ester Prodrug Design Requiring Controlled Hydrolysis Kinetics

The ethyl ester moiety of the target compound hydrolyzes more slowly than the methyl ester analog under both alkaline and enzymatic conditions, a well-established class-level property of alkyl esters [3]. This differential hydrolysis rate makes the ethyl ester the preferred choice when designing ester prodrugs that require extended plasma half-life or delayed release of the active 4-formyl-1-methyl-1H-pyrrole-2-carboxylic acid [3]. The additional rotatable bond (4 vs. 3) also provides greater conformational flexibility, which can be exploited to optimize binding to target proteins [4].

Diversity-Oriented Synthesis via 4-Formyl Condensation Chemistry

The 4-formyl group on the target compound serves as a highly versatile reactive handle for condensation, Schiff base, and cycloaddition chemistry . This aldehyde functionality enables rapid generation of structurally diverse compound libraries through well-established transformations, including hydrazone formation, Knoevenagel condensation, and reductive amination . The N-methyl protection eliminates competing N–H side reactions that can occur with the N–H analog during base-mediated condensations, providing cleaner reaction profiles and higher yields in library synthesis .

Property-Based Fragment Screening and Fsp³ Optimization

With an Fsp³ value of 0.33, the target compound exhibits greater three-dimensional character than the methyl ester analog (Fsp³ = 0.25), aligning with the 'Escape from Flatland' paradigm that correlates increased saturation with improved clinical success [5]. Fragment-based drug discovery programs can use this ethyl ester building block as a starting point for fragment growing, where the combination of moderate Fsp³, optimal tPSA, and zero HBD provides a balanced physicochemical profile for hit-to-lead optimization [5][6].

Quote Request

Request a Quote for Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.